5,7-Dimethylisoquinoline-1-carbonitrile
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Overview
Description
5,7-Dimethylisoquinoline-1-carbonitrile is a heterocyclic organic compound that belongs to the isoquinoline family. Isoquinolines are known for their diverse biological activities and are often used as building blocks in the synthesis of various pharmaceuticals and agrochemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,7-Dimethylisoquinoline-1-carbonitrile typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the use of nitrile and epoxide intermediates, followed by a reductive cyclization . Another approach involves the use of transition metal-catalyzed reactions, such as the CuI-catalyzed reaction of o-alkynylaldehydes with amines .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include the use of continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions
5,7-Dimethylisoquinoline-1-carbonitrile undergoes various chemical reactions, including:
Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: This reaction can convert nitrile groups to amines.
Substitution: This reaction can replace hydrogen atoms with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated isoquinolines, while reduction may produce amine derivatives .
Scientific Research Applications
5,7-Dimethylisoquinoline-1-carbonitrile has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of pharmaceutical agents.
Industry: Utilized in the production of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 5,7-Dimethylisoquinoline-1-carbonitrile involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
5,6-Dimethylisoquinoline-1-carbonitrile: Similar in structure but differs in the position of the methyl groups.
3,3-Dimethylisoquinoline: Contains a different substitution pattern on the isoquinoline ring.
Uniqueness
5,7-Dimethylisoquinoline-1-carbonitrile is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C12H10N2 |
---|---|
Molecular Weight |
182.22 g/mol |
IUPAC Name |
5,7-dimethylisoquinoline-1-carbonitrile |
InChI |
InChI=1S/C12H10N2/c1-8-5-9(2)10-3-4-14-12(7-13)11(10)6-8/h3-6H,1-2H3 |
InChI Key |
MOMNFZGQAOEIJX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C2C=CN=C(C2=C1)C#N)C |
Origin of Product |
United States |
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